

Decoding the Molecular Blueprint: A Technical Guide to Lumateperone-D4 Certificate of Analysis

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Compound of Interest

Compound Name: Lumateperone-D4

Cat. No.: B15619113

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive interpretation of a representative Certificate of Analysis (CoA) for **Lumateperone-D4**. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand the critical quality attributes of this stable isotope-labeled compound, a crucial tool in pharmacokinetic and metabolic studies of Lumateperone. This document outlines the key analytical data, details the experimental methodologies used for its characterization, and visualizes the intricate signaling pathways of its unlabeled counterpart, Lumateperone.

Quantitative Data Summary

A Certificate of Analysis for **Lumateperone-D4** provides essential data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA.

Table 1: Identification and General Properties

Test	Specification	Result
Product Name	Lumateperone-D4	Conforms
CAS Number	Not Available	Not Available
Molecular Formula	C ₂₄ H ₂₄ D ₄ FN ₃ O	C ₂₄ H ₂₄ D ₄ FN ₃ O
Molecular Weight	401.53 g/mol	401.53 g/mol
Appearance	White to Off-White Powder	Conforms
Solubility	Soluble in Methanol	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Purity (by HPLC)	RP-HPLC	≥ 98.0%	99.5%
Deuterium Incorporation	Mass Spectrometry	≥ 99%	99.6%
Related Substances	RP-HPLC	Report	Conforms
Residual Solvents	GC-HS	≤ 0.5%	< 0.1%
Water Content (Karl Fischer)	KF Titration	≤ 1.0%	0.2%
Assay (by NMR)	¹ H NMR	95.0% - 105.0%	99.8%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of **Lumateperone-D4** by separating it from any potential impurities.

Instrumentation:

- HPLC System with a UV-Vis Detector
- Data Acquisition and Processing Software

Chromatographic Conditions:

- Column: C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 μ m)[1]
- Mobile Phase: A gradient mixture of Methanol and 0.1% Orthophosphoric Acid in water.
- Flow Rate: 1.0 mL/min[1]
- Column Temperature: 30 °C
- Detection Wavelength: 227 nm[1][2]
- Injection Volume: 10 μ L
- Run Time: 10 minutes[1]

Procedure:

- Standard Preparation: A standard solution of **Lumateperone-D4** is prepared in the mobile phase at a known concentration.
- Sample Preparation: The **Lumateperone-D4** sample is accurately weighed and dissolved in the mobile phase to achieve a similar concentration as the standard solution.
- Analysis: The standard and sample solutions are injected into the HPLC system.
- Calculation: The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks, expressed as a percentage.

Identity Confirmation and Deuterium Incorporation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Lumateperone-D4** and determine the extent of deuterium incorporation.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by chromatography.
- Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
- Data Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the expected mass of **Lumateperone-D4**. The isotopic distribution is examined to calculate the percentage of deuterium incorporation.

Assay by Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute content of **Lumateperone-D4** in the sample.

Instrumentation:

- High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

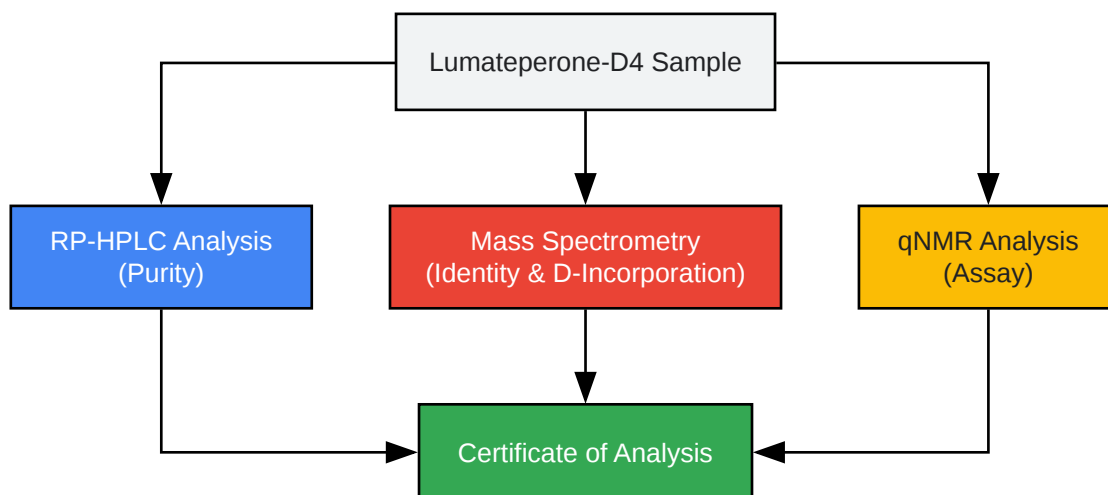
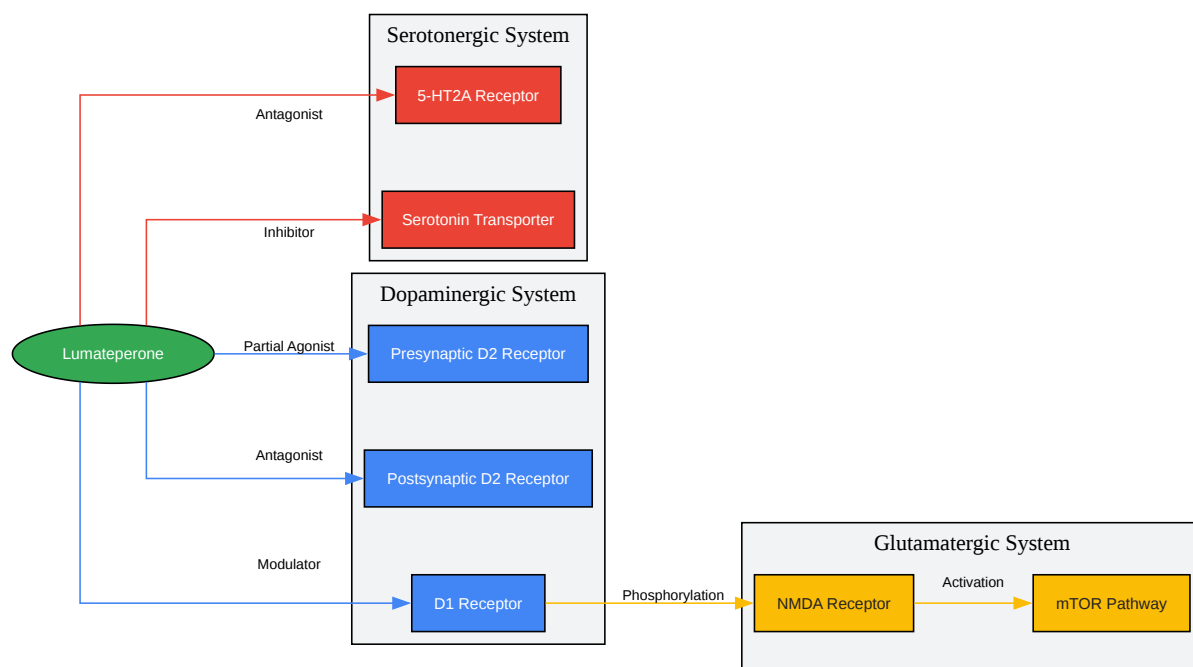
Procedure:

- Sample Preparation: A precise amount of the **Lumateperone-D4** sample and a certified internal standard are weighed and dissolved in a deuterated solvent.

- Data Acquisition: The ^1H NMR spectrum is acquired.
- Data Processing: The spectrum is processed, and the integrals of specific, well-resolved signals from both the analyte and the internal standard are determined.
- Calculation: The assay is calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account their respective molecular weights and the number of protons contributing to each signal.

Signaling Pathways and Experimental Workflow

The therapeutic effects of Lumateperone are attributed to its unique and complex interaction with multiple neurotransmitter systems.[3][4] The following diagrams illustrate these pathways and a typical analytical workflow.



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